Mirtazapine-d4

Therapeutic Drug Monitoring Bioanalysis Pharmacokinetics

Mirtazapine-d4 is a deuterium-labeled analog of the atypical antidepressant Mirtazapine (CAS 85650-52-8), in which four hydrogen atoms are replaced with deuterium (²H). This structural modification results in a molecular weight increase from 36 g/mol (unlabeled) to 38 g/mol (deuterated), with the core chemical and biological activity of the parent compound being retained.

Molecular Formula C17H19N3
Molecular Weight 269.38 g/mol
Cat. No. B12419081
⚠ Attention: For research use only. Not for human or veterinary use.

Mirtazapine-d4: A Critical Deuterated Internal Standard for Precise LC-MS/MS Quantification


Mirtazapine-d4 is a deuterium-labeled analog of the atypical antidepressant Mirtazapine (CAS 85650-52-8), in which four hydrogen atoms are replaced with deuterium (²H) [1]. This structural modification results in a molecular weight increase from 265.36 g/mol (unlabeled) to 269.38 g/mol (deuterated), with the core chemical and biological activity of the parent compound being retained . It is widely classified and utilized as a Stable Isotope-Labeled Internal Standard (SIL-IS) [2].

Why Mirtazapine-d4's Isotopic Signature Cannot Be Replaced by Unlabeled Analogs in Bioanalysis


In quantitative mass spectrometry, the use of a non-deuterated surrogate internal standard or a closely related analog introduces significant analytical risk. Such substitutes cannot correct for the substantial and variable matrix effects (ion suppression or enhancement) inherent in complex biological samples like plasma or serum [1]. Mirtazapine-d4's unique isotopic composition ensures it co-elutes perfectly with the non-deuterated mirtazapine analyte, normalizing these variable matrix effects, extraction inefficiencies, and instrument response fluctuations [2]. Regulatory guidance from bodies like the EMA indicates that over 90% of submissions utilize a SIL-IS, with studies being rejected when the surrogate internal standard is deemed an inadequate analog [3]. This evidence underscores that Mirtazapine-d4 is not a mere alternative but a required, differentiated tool for achieving regulatory-compliant and scientifically robust data [4].

Quantitative Evidence for Mirtazapine-d4's Differentiation in Analytical Performance


Mirtazapine-d4 Enables High-Precision Quantification (1.3-8.6% RSD) Across a Broad Concentration Range

In a fully validated UHPLC-MS/MS method for 10 psychotropic drugs, the use of Mirtazapine-d4 as a Stable Isotope-Labeled Internal Standard (SIL-IS) contributed to achieving exceptional analytical precision for mirtazapine in human plasma [1]. The method demonstrated repeatability (%RSD) ranging from 1.3% to 8.6% and intermediate precision ranging from 1.8% to 11.5% across a calibrated concentration range of 0.5–200 ng/mL [1].

Therapeutic Drug Monitoring Bioanalysis Pharmacokinetics

Mirtazapine-d4 Provides Robust Correction for Matrix Effects with High Trueness

The use of Mirtazapine-d4 as a SIL-IS effectively normalizes matrix effects, a primary source of error in bioanalysis. In a validated UPLC-MS/MS method for 15 antidepressants in serum, Mirtazapine-d4 was employed as one of the deuterated internal standards [1]. The method achieved intra- and inter-assay accuracy (trueness) with a bias of less than 15% for mirtazapine across the assay range [1]. Furthermore, a separate study using a similar SIL-IS approach for mirtazapine in human plasma reported excellent trueness ranging from 93.1% to 111.2% [2].

LC-MS/MS Method Validation Matrix Effect

Mirtazapine-d4's Isotopic Purity and Structural Fidelity as a Differentiator from Non-Deuterated Analogs

Mirtazapine-d4 is a fully characterized chemical compound intended for use as a reference standard of the API Mirtazapine . Its synthesis results in the specific substitution of four hydrogen atoms with deuterium at defined positions, confirmed by structural analyses like 1H NMR and mass spectrometry, as demonstrated in sample Certificates of Analysis . This is in contrast to unlabeled Mirtazapine reference standards, which lack the unique isotopic signature required for SIL-IS applications. The compound is manufactured in compliance with regulatory guidelines and can be used for analytical method development, method validation (AMV), and Quality Control (QC) applications, serving as a reference standard with traceability to pharmacopeial standards like USP or EP .

Reference Standard Quality Control Analytical Chemistry

Optimal Application Scenarios for Mirtazapine-d4 Based on Verified Analytical Performance


Bioanalytical Method Development and Validation for Clinical & Preclinical Studies

Mirtazapine-d4 is the ideal internal standard for developing and validating LC-MS/MS methods for quantifying mirtazapine in biological fluids (plasma, serum, urine) [1]. The high precision (1.3-8.6% RSD) and accuracy (bias <15%) achieved with its use are essential for meeting stringent regulatory guidelines (FDA, EMA) [2]. This makes it indispensable for supporting pharmacokinetic (PK) studies, bioequivalence trials, and therapeutic drug monitoring (TDM) programs [1].

Clinical and Forensic Toxicology

In clinical toxicology, accurately determining mirtazapine levels in suspected overdose cases is paramount [3]. Mirtazapine-d4's ability to correct for significant matrix effects (ion suppression/enhancement) ensures the generation of reliable, defensible quantitative data in complex matrices [1]. Its use is therefore critical for forensic and clinical labs requiring high-confidence results for diagnostic or legal purposes [2].

Reference Standard for Quality Control (QC) in Pharmaceutical Manufacturing

Mirtazapine-d4 serves as a high-purity, fully characterized reference standard for analytical method validation (AMV) and Quality Control (QC) applications during the synthesis and formulation of Mirtazapine API . Its use ensures traceability to pharmacopeial standards (USP/EP) and supports compliance for Abbreviated New Drug Applications (ANDA) and commercial production .

Technical Parameters


Basic Identity
Product NameMirtazapine-d4
Molecular FormulaC17H19N3
Molecular Weight269.38 g/mol
Structural Identifiers
SMILESCN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4
Canonical InChIInChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/i9D2,10D2
InChIKeyRONZAEMNMFQXRA-YQUBHJMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mirtazapine-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Package Size and Work or Academic Email are required.

Product Requirements

Select the closest standard pack size first. If none of the listed options fits your needs, choose Other / Custom size.

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.